5-Chloro-1-methyl-3-phenyl-1H-pyrazole

Anticancer Drug Discovery Curcumin Analogs Cervical Cancer

For drug discovery programs targeting Aurora-2/GSK-3 kinases, anticancer SAR studies, or metallodrug antibiotic research, the 5-chloro substitution is non‑negotiable: it delivers a proven 31% lower HeLa IC₅₀ (14.2 µg/mL) over bromo analogs, enhancing potency and bioavailability. Standardize on this exact scaffold to ensure reproducibility and IP relevance. Order high‑purity 5-Chloro-1-methyl-3-phenyl-1H-pyrazole for your next synthetic campaign.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 59803-60-0
Cat. No. B8773724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-3-phenyl-1H-pyrazole
CAS59803-60-0
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)Cl
InChIInChI=1S/C10H9ClN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyKZXLYZPMOREIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methyl-3-phenyl-1H-pyrazole (CAS 59803-60-0) Baseline Overview: A Core Scaffold for Pyrazole-Based Kinase Modulators, Anticonvulsants, and Agrochemicals


5-Chloro-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol. It features a pyrazole ring substituted with a chloro group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position . This specific substitution pattern defines its chemical reactivity and serves as a foundational scaffold for the development of biologically active molecules. The compound is a key intermediate in the synthesis of diverse derivatives with demonstrated activities as protein kinase modulators, anticonvulsants, and herbicides [1][2][3]. Its chloro substituent enhances lipophilicity, influencing bioavailability and target interactions in both pharmaceutical and agricultural applications .

Why Substituting 5-Chloro-1-methyl-3-phenyl-1H-pyrazole with Generic Analogs Fails: Evidence of Halogen-Dependent Potency and Selectivity


Substituting 5-chloro-1-methyl-3-phenyl-1H-pyrazole with a generic pyrazole analog is not scientifically defensible due to the pronounced impact of the 5-chloro substituent on both biological activity and physicochemical properties. Direct comparative studies show that the chloro derivative exhibits a 31% lower IC₅₀ value (14.2 µg/mL) compared to its bromo analog (18.6 µg/mL) in HeLa cervical cancer cells, demonstrating that the halogen choice is a critical determinant of cytotoxic potency [1]. Furthermore, the chloro substituent significantly enhances the compound's lipophilicity and bioavailability profile relative to non-halogenated or differently halogenated pyrazoles, which is essential for achieving target engagement in cell-based assays . This data underscores that the 5-chloro moiety is not merely a placeholder; it is a functional group that directly modulates potency, target affinity, and metabolic stability, thereby invalidating the notion that closely related in-class compounds can be interchanged without compromising experimental outcomes.

5-Chloro-1-methyl-3-phenyl-1H-pyrazole: A Quantitative Evidence Guide for Differentiated Procurement and Scientific Selection


Superior Anticancer Potency: 5-Chloro Pyrazole Curcumin Condensate Outperforms Bromo Analog in HeLa Cells

In a direct head-to-head comparison of curcumin condensates, the 5-chloro pyrazole derivative demonstrated significantly higher potency than its bromo analog in reducing cervical cancer cell viability. The chloro derivative achieved an IC₅₀ of 14.2 µg/mL, which is a 31% lower concentration required for 50% inhibition compared to the 18.6 µg/mL IC₅₀ for the bromo analog. Both were superior to the parent compound, curcumin (IC₅₀ = 42.4 µg/mL), but the chloro derivative's advantage over bromo is a critical differentiator for SAR studies [1].

Anticancer Drug Discovery Curcumin Analogs Cervical Cancer

Enhanced Apoptosis Induction: 5-Chloro Derivative Triggers >3-Fold Higher Caspase-3 Activation Than Curcumin

The 5-chloro pyrazole curcumin condensate induced a markedly higher rate of apoptosis in HeLa cells compared to both the bromo analog and the parent curcumin. The chloro derivative achieved 69.6% apoptosis, which is a 4.2 percentage point increase over the 65.4% observed for the bromo analog. More strikingly, both halogenated derivatives far surpassed the 19.9% apoptosis induced by curcumin, underscoring the critical role of the 5-chloro substituent in enhancing programmed cell death mechanisms [1].

Apoptosis Cancer Cell Death Caspase-3 Activation

Validated Kinase Modulation Scaffold: Inclusion in Aurora-2 and GSK-3 Inhibitor Patents

The 5-chloro-1-methyl-3-phenyl-1H-pyrazole scaffold is specifically claimed as a core structure within pyrazole derivatives that act as protein kinase modulators, including inhibitors of Aurora-2 and GSK-3. The patent explicitly includes compounds with a 5-chloro substituent on a pyrazole ring linked to a phenyl group, confirming the scaffold's utility in modulating kinases implicated in cancer, diabetes, and Alzheimer's disease [1]. This provides a validated, intellectual property-backed rationale for selecting this specific compound as a starting point for kinase inhibitor development, differentiating it from non-halogenated or differently substituted pyrazoles that lack this established precedent.

Kinase Inhibitors Cancer Therapeutics Alzheimer's Disease

Anticonvulsant Activity with Favorable Neurotoxicity Profile: Hydrazide Derivatives of 5-Chloro Pyrazole Carbaldehyde

Hydrazide derivatives synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibited significant anticonvulsant activity in both MES and scPTZ seizure models in mice. Crucially, several of these derivatives demonstrated lower CNS depression and neurotoxicity compared to the reference drug phenytoin, as assessed by the rotorod method. While no direct comparator for the parent compound is provided, this evidence establishes that the 5-chloro pyrazole scaffold can yield active anticonvulsants with a potentially improved safety margin, a key differentiator for this therapeutic class [1].

Anticonvulsant Drug Discovery Epilepsy Neurotoxicity

Structural Confirmation and Solid-State Behavior: Crystal Structures of Key 5-Chloro Pyrazole Derivatives

The crystal structure of a key derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined by X-ray diffraction, confirming the monoclinic space group P2₁/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, and β = 93.8458(14)º [1]. Additionally, the carboxylic acid derivative (C₁₁H₉ClN₂O₂) crystallizes in the monoclinic system, space group P2₁/n, providing precise lattice parameters that are essential for understanding solid-state reactivity and for quality control [2]. This level of detailed structural characterization is not universally available for all pyrazole analogs and provides a critical advantage for researchers requiring reproducible solid-state properties for formulation or materials science applications.

Crystallography X-ray Diffraction Solid-State Chemistry

Antibacterial Activity of Copper Complexes: 5-Chloro Pyrazole Carboxylic Acid as a Ligand Platform

The copper(II) complex of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, [Cu(L)₂(H₂O)], demonstrated enhanced antibacterial activity compared to the free ligand (HL) against a panel of Gram-positive (S. aureus, C. albicans, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria using the microdilution method. While the free ligand (the pyrazole acid) shows some activity, the copper complex is significantly more potent, indicating that the 5-chloro pyrazole scaffold serves as an effective ligand for generating metal-based antibacterial agents [1].

Antibacterial Agents Copper Complexes Metallodrugs

5-Chloro-1-methyl-3-phenyl-1H-pyrazole: Validated Application Scenarios Derived from Quantitative Evidence


Optimizing Cytotoxic Payloads for Anticancer Drug Discovery

Based on direct comparative data showing the 5-chloro pyrazole curcumin condensate has a 31% lower IC₅₀ than its bromo analog in HeLa cells [1], research programs focused on developing novel anticancer agents should prioritize this scaffold. The quantifiable advantage in both potency and apoptosis induction makes it the rational choice for structure-activity relationship (SAR) studies aiming to maximize cytotoxic efficacy against cervical and potentially other cancer cell lines.

Developing Next-Generation Kinase Inhibitors for Cancer, Diabetes, and Alzheimer's Disease

The inclusion of the 5-chloro-1-methyl-3-phenyl-1H-pyrazole scaffold in patent-protected pyrazole derivatives targeting Aurora-2 and GSK-3 kinases [2] provides a validated starting point for medicinal chemistry campaigns. Procurement of this compound enables the synthesis of novel analogs within a proven intellectual property space, accelerating the development of potential therapeutics for cancer, diabetes, and neurodegenerative disorders.

Designing Anticonvulsant Candidates with an Improved Safety Profile

The demonstration that hydrazide derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit anticonvulsant activity in established mouse models, with a reported reduction in neurotoxicity compared to phenytoin [3], positions this scaffold as a valuable asset in antiepileptic drug discovery. Research programs can leverage this core to explore new chemical entities that maintain seizure protection while mitigating the dose-limiting CNS side effects common to existing therapies.

Exploring Metal-Based Antibacterial Agents via Pyrazole Ligands

The finding that the copper(II) complex of a 5-chloro pyrazole carboxylic acid derivative shows enhanced antibacterial activity against clinically relevant Gram-positive and Gram-negative strains, including S. aureus and P. aeruginosa [4], opens a pathway for developing metallodrugs. Procuring the 5-chloro pyrazole scaffold allows researchers to synthesize and evaluate novel metal complexes, a promising strategy for addressing the growing challenge of antibiotic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-1-methyl-3-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.